N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride
Description
This compound is a structurally complex molecule featuring a tetracenquinone core (3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl), a 2-methyltetrahydropyran ring substituted with hydroxyl and amino groups, and a branched peptide-like side chain terminating in a hydrochlorinated amide. The appended peptide-like chain may enhance cellular uptake or modulate target specificity, distinguishing it from simpler analogs .
Properties
Molecular Formula |
C45H62ClN5O14 |
|---|---|
Molecular Weight |
932.4 g/mol |
IUPAC Name |
N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H |
InChI Key |
LJWJYPAQXONXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of hydroxyl groups: Using protecting groups such as benzyl or silyl ethers.
Coupling reactions: Employing reagents like carbodiimides or phosphonium salts for amide bond formation.
Deprotection: Removing protecting groups under mild conditions to avoid degradation of the compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification techniques: Employing chromatography, crystallization, and other methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent.
Reducing agents: NaBH4, LiAlH4.
Coupling reagents: EDC, DCC, HATU.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Anthracycline Derivatives
The tetracenquinone core aligns this compound with anthracyclines like doxorubicin and daunorubicin, which share a tetracyclic aromatic system with hydroxyl, methoxy, and ketone substituents. Key differences include:
- Side chain complexity : The peptide-like side chain introduces multiple hydrogen-bonding sites and a hydrochlorinated terminus, which may improve pharmacokinetic properties compared to the simpler glycosidic linkages in doxorubicin .
Natural Product Derivatives
Computational Similarity Analysis
Tanimoto Coefficient and Fingerprint-Based Metrics
Using Tanimoto coefficients (Tc) and MACCS fingerprints (), the target compound shows moderate similarity to:
- Doxorubicin (Tc: 0.65): Shared tetracenquinone core but divergent side chains.
- Aglaithioduline (Tc: 0.58): Similar peptide-like features but lacks the tetracyclic system .
Graph-Based Comparison
Graph-theoretical methods () reveal that the compound’s branched side chain introduces topological complexity absent in most anthracyclines, complicating direct similarity assessments. However, shared pharmacophores (e.g., hydroxyl and ketone groups) suggest overlapping DNA-binding mechanisms .
Pharmacokinetic and Bioactivity Data
Table 1: Comparative Molecular Properties
Key Findings:
- Predicted LogP values align with anthracyclines, indicating moderate lipophilicity suitable for cytoplasmic delivery .
Biological Activity
The compound N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide; hydrochloride is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Composition
The compound can be characterized by its intricate structure which includes multiple functional groups such as hydroxyls, amines, and carbonyls. Its molecular formula is C34H34N2O10S, indicating a significant presence of oxygen and nitrogen atoms, which are often associated with biological activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C34H34N2O10S |
| Molecular Weight | 634.74 g/mol |
| Functional Groups | Hydroxyl, Amino, Carbonyl |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound likely involves several mechanisms:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, possibly affecting the NLRP3 inflammasome as indicated by studies on similar compounds .
- Antimicrobial Properties : Similar structures have shown efficacy against various pathogens, suggesting that this compound might possess antimicrobial effects.
Therapeutic Potential
Research indicates that compounds with similar structural motifs have been studied for their therapeutic applications in:
- Cancer Treatment : Investigations into naphthoquinone derivatives reveal their ability to inhibit tumor cell proliferation and induce apoptosis .
- Neuroprotection : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
Study 1: Antitumor Activity
A study examining the antitumor effects of naphthoquinone derivatives found that certain compounds significantly inhibited the growth of colon adenocarcinoma cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Study 2: Neuroprotective Effects
Research on similar compounds revealed that they could reduce neuronal death in models of ischemia by modulating oxidative stress pathways. The administration of these compounds resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates .
Study 3: Anti-inflammatory Properties
A recent study highlighted the ability of certain naphthoquinones to inhibit the NLRP3 inflammasome pathway, leading to reduced production of interleukin-1β (IL-1β) and other inflammatory mediators . This suggests a potential application for treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
